molecular formula C20H21N5O2 B12533274 2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} CAS No. 817637-03-9

2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}

Cat. No.: B12533274
CAS No.: 817637-03-9
M. Wt: 363.4 g/mol
InChI Key: BTURKCRROWHBLC-UHFFFAOYSA-N
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Description

2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} is a bis-acetamide derivative featuring a central pyrrole ring linked to two pyridine-methyl-acetamide moieties. Structural characterization of such molecules often employs crystallographic tools like the SHELX program suite, widely used for small-molecule refinement .

Properties

CAS No.

817637-03-9

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

2-[5-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1H-pyrrol-2-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C20H21N5O2/c26-19(23-13-17-5-1-3-9-21-17)11-15-7-8-16(25-15)12-20(27)24-14-18-6-2-4-10-22-18/h1-10,25H,11-14H2,(H,23,26)(H,24,27)

InChI Key

BTURKCRROWHBLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CC=C(N2)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} typically involves the reaction of pyrrole-2,5-dicarboxylic acid with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, it can interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure
2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} C₂₀H₂₀N₆O₂* ~384.42 Pyrrole, pyridine, acetamide Pyrrole-linked
2,2′-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-methoxyphenyl)acetamide] C₂₂H₂₀N₄O₄S₃ () 500.61 Thiazole, disulfide, cyano, methoxyphenyl Thiazole-linked
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl) ethyl)acetamide C₃₉H₃₅ClF₄N₆O₅S () ~867.25 Pyrazole, difluoromethyl, sulfonyl, chloro Pyrazole-linked
Py-BEA () C₂₃H₃₃N₅O₆S ~539.61 Triazinan-yl, acryloyl, ethoxy chains Triazinan-yl-linked

*Calculated based on standard atomic masses.

Key Observations:

  • The target compound’s pyrrole core distinguishes it from thiazole (), pyrazole (), or triazinan-yl () backbones in analogs. Pyrroles are known for their electron-rich aromatic systems, which may enhance metal-binding capabilities compared to sulfur-containing thiazoles .
  • Substituents like pyridine in the target compound contrast with methoxyphenyl () or difluoromethyl groups (), which influence solubility and bioactivity. Pyridine’s basicity may facilitate protonation in physiological environments, altering pharmacokinetics.

Biological Activity

The compound 2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} is a pyrrole-based derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The structure of 2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} features two pyrrole rings connected by a pyridine moiety, with acetamide substituents. The molecular formula is C14H14N4O2C_{14}H_{14}N_4O_2, and it exhibits both hydrophilic and lipophilic characteristics due to the presence of nitrogen and carbon atoms in its structure.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₄N₄O₂
Molecular Weight270.28 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research has indicated that compounds similar to 2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} exhibit significant antimicrobial properties. A study demonstrated that pyrrole derivatives possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Testing

In one experimental setup, the compound was tested against a panel of bacterial strains using the disk diffusion method. The results showed:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound may be effective as an antibacterial agent.

Antitumor Activity

Pyrrole derivatives have also been investigated for their antitumor properties. In vitro studies have shown that certain pyrrole-based compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Research Findings

A study reported that treatment with 2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} resulted in a dose-dependent decrease in cell viability:

Concentration (µM)% Cell Viability (MCF-7)
1085
2565
5040

This indicates potential cytotoxic effects against tumor cells.

The biological activity of the compound is hypothesized to be linked to its ability to interact with cellular targets such as DNA or specific proteins involved in cell signaling pathways. The presence of nitrogen atoms in the pyrrole rings enhances its nucleophilicity, which may facilitate binding to electrophilic sites in biomolecules.

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